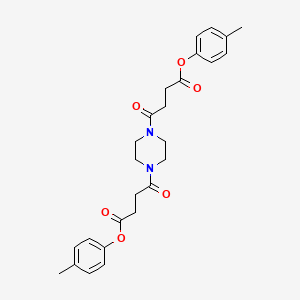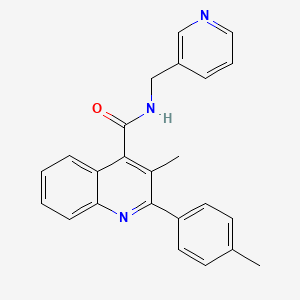![molecular formula C25H27N3O6 B3555103 N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide]](/img/structure/B3555103.png)
N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide]
Descripción general
Descripción
N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide], also known as DPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of molecules known as bis-amides and has been studied for its ability to inhibit certain enzymes and proteins in the body. In
Mecanismo De Acción
N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. In addition, N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has been shown to inhibit the activity of protein kinase CK2, which is involved in cell signaling and proliferation. By inhibiting these enzymes, N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] can prevent cancer cell growth and proliferation, as well as reduce the aggregation of amyloid-beta and alpha-synuclein proteins.
Biochemical and Physiological Effects:
N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on HDACs and protein kinase CK2, N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has been shown to inhibit the activity of other enzymes and proteins, including carbonic anhydrase and beta-secretase. N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] is that it is a relatively simple molecule to synthesize, which makes it readily available for laboratory experiments. In addition, N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has been shown to have low toxicity and good stability, which makes it a safe and reliable compound for use in research. However, one of the limitations of N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide]. One area of focus is on the development of N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] analogs that have improved solubility and bioavailability. Another area of focus is on the development of N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide]-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] and its effects on other enzymes and proteins in the body. With continued research, N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has the potential to become a valuable tool in the treatment of a variety of diseases.
Conclusion:
In conclusion, N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide], or N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide], is a compound that has shown promise in scientific research for its potential therapeutic applications. N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has been studied for its ability to inhibit certain enzymes and proteins in the body, which may have implications for the treatment of cancer and neurodegenerative diseases. While N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has some limitations in terms of solubility, it is a safe and reliable compound for use in laboratory experiments. With continued research, N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has the potential to become a valuable tool in the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of application is in the treatment of cancer. N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. In addition, N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide] has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with the development of these diseases.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[6-[[2-(3,4-dimethoxyphenyl)acetyl]amino]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-31-18-10-8-16(12-20(18)33-3)14-24(29)27-22-6-5-7-23(26-22)28-25(30)15-17-9-11-19(32-2)21(13-17)34-4/h5-13H,14-15H2,1-4H3,(H2,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGSVENPTPZXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NC(=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-benzyl-1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B3555027.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3555047.png)
![1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane](/img/structure/B3555052.png)
![3-(3,4-dichlorophenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3555059.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3555069.png)
![2,2,2-trifluoroethyl 3-[(1-naphthyloxy)methyl]benzoate](/img/structure/B3555077.png)

![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3555085.png)

![6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3555110.png)
![N,N'-bis[2-(4-methoxyphenyl)ethyl]terephthalamide](/img/structure/B3555129.png)